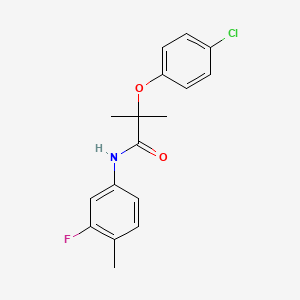
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of protein kinase inhibitors and is designed to selectively target and inhibit the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the development and progression of various cancers.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide selectively targets and inhibits the activity of BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and progression of various cancers, including B-cell malignancies. By inhibiting BTK activity, 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide blocks the downstream signaling pathway and disrupts the survival and proliferation of cancer cells. 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been shown to induce apoptosis and suppress the activation of NF-κB, a transcription factor that promotes cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to have potent biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide inhibits the phosphorylation of BTK and downstream signaling molecules, such as AKT and ERK, leading to the inhibition of cell proliferation and survival. 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and PARP cleavage. In vivo studies have demonstrated that 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide inhibits tumor growth and prolongs survival in animal models of B-cell lymphoma and chronic lymphocytic leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has several advantages for lab experiments, including its potency, selectivity, and availability. 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is a potent inhibitor of BTK, with an IC50 value in the low nanomolar range. 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is also highly selective for BTK, with minimal off-target effects. Moreover, 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is readily available for research and development purposes, with commercial suppliers offering the compound in bulk quantities.
However, there are also some limitations to the use of 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide in lab experiments. 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is a small molecule inhibitor, which may limit its efficacy in certain cancer types or in patients with drug-resistant tumors. Moreover, 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide may have potential toxicity or side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide and other BTK inhibitors. Firstly, further preclinical and clinical studies are needed to evaluate the efficacy and safety of 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide in various cancer types and patient populations. Secondly, the combination of 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy, should be explored to enhance its therapeutic efficacy. Thirdly, the development of novel BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties should be pursued to overcome the limitations of current inhibitors. Finally, the identification of biomarkers that can predict the response to BTK inhibitors, such as 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide, would be valuable for patient selection and personalized treatment.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide involves several steps, starting from commercially available starting materials. The first step involves the formation of an amide bond between 3-fluoro-4-methylphenylamine and 2-methylpropanoic acid. This intermediate is then subjected to a series of reactions, including chlorination, Suzuki coupling, and deprotection, to yield the final product, 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been optimized and scaled up for commercial production, making it readily available for research and development purposes.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in the treatment of B-cell malignancies. Preclinical studies have demonstrated that 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has potent anti-tumor activity, both as a single agent and in combination with other anti-cancer agents. 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and suppress the activation of BTK signaling pathway. Moreover, 2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has demonstrated efficacy in animal models of B-cell lymphoma and chronic lymphocytic leukemia.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11-4-7-13(10-15(11)19)20-16(21)17(2,3)22-14-8-5-12(18)6-9-14/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLXMCCQRYNIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
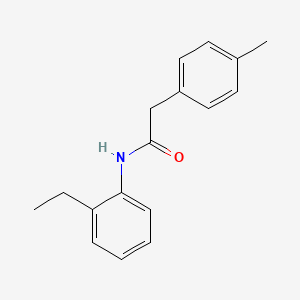
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)

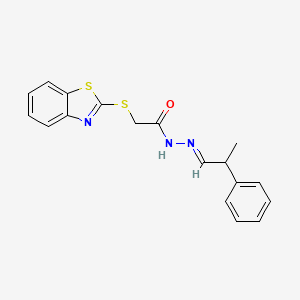
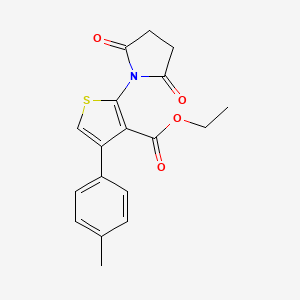
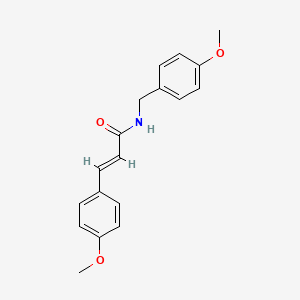
![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)
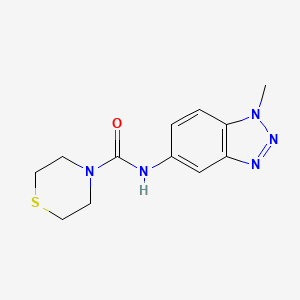
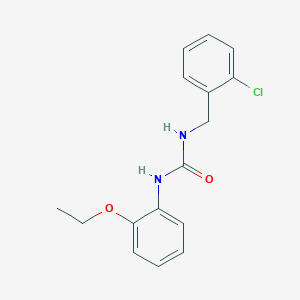
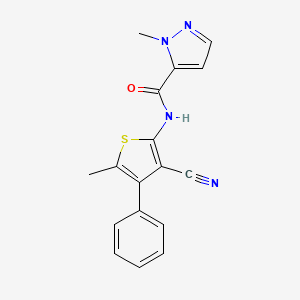
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)